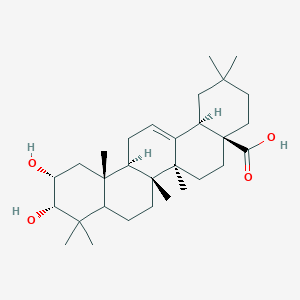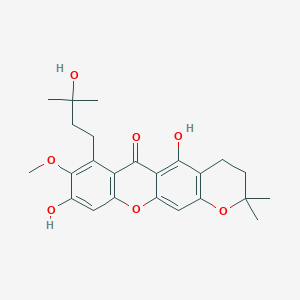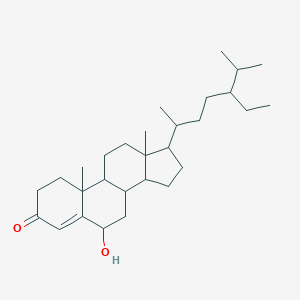
2alpha,3alpha-Dihydroxyolean-12-en-28-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-エピ-マスリニック酸は、マスリニック酸のエピマーである五環性トリテルペノイドです。これは、3α-ヒドロキシ基を含むユニークな構造が特徴です。 この化合物は、オドリコソウやイソドン・ヤポニクスなど、さまざまな植物から単離されており、顕著な抗炎症作用を示します .
準備方法
合成経路と反応条件
3-エピ-マスリニック酸は、マスリニック酸のエピメリゼーションによって合成できます。このプロセスには、目的の立体化学を実現するために、特定の試薬と条件を使用することが含まれます。一般的な方法の1つは、エピメリゼーション反応を促進するために、酸性または塩基性触媒を使用する方法です。
工業生産方法
3-エピ-マスリニック酸の工業生産は、通常、天然源からのマスリニック酸の抽出と、それに続くエピメリゼーションを伴います。 抽出プロセスでは、ヘキサンやジクロロメタンなどの溶媒を使用して、植物材料から化合物を分離することがよくあります .
化学反応解析
反応の種類
3-エピ-マスリニック酸は、次を含むさまざまな化学反応を受けます。
酸化: この反応は、追加の酸素含有官能基を導入できます。
還元: この反応は、ケトンまたはアルデヒドをアルコールに還元できます。
置換: この反応は、1つの官能基を別の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムが含まれます。
置換: 一般的な試薬には、適切な条件下でハロゲンと求核剤が含まれます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
3-エピ-マスリニック酸は、幅広い科学研究への応用があります。
化学: これは、他のトリテルペノイドを合成し、反応機構を研究するための前駆体として使用されます。
生物学: これは、その抗炎症作用と抗酸化作用について研究されています。
医学: 炎症性疾患や癌の治療における潜在的な治療用途があります。
化学反応の分析
Types of Reactions
3-epi-masilinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
科学的研究の応用
3-epi-masilinic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoids and studying reaction mechanisms.
Biology: It is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
3-エピ-マスリニック酸の作用機序は、さまざまな分子標的および経路との相互作用を含みます。これは、炎症性メディエーターと酸化ストレス経路を阻害することによってその効果を発揮します。 この化合物の抗炎症作用は、プロ炎症性サイトカインと酵素の阻害によって媒介されます .
類似化合物との比較
3-エピ-マスリニック酸は、マスリニック酸やコロソリック酸などの他の五環性トリテルペノイドに似ています。 それは、その特定の立体化学と強化された抗炎症作用のためにユニークです。類似の化合物には次のものがあります。
- マスリニック酸
- コロソリック酸
- 3-エピ-コロソリック酸
3-エピ-マスリニック酸は、その独自の生物学的活性を生み出す、その独特のエピマー型によって際立っています。
特性
CAS番号 |
26563-68-8 |
|---|---|
分子式 |
C30H48O4 |
分子量 |
472.7 g/mol |
IUPAC名 |
(4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23+,27-,28+,29+,30-/m0/s1 |
InChIキー |
MDZKJHQSJHYOHJ-HFYZCPLSSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
異性体SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H](C3(C)C)O)O)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C |
外観 |
Powder |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anticancer properties of 2α,3α-Dihydroxyolean-12-en-28-oic acid?
A1: While the provided research papers [, ] confirm the isolation of 2α,3α-Dihydroxyolean-12-en-28-oic acid from Potentilla chinesis, they do not directly investigate or mention its anticancer properties. Therefore, specific details regarding its anticancer activity, target interactions, and downstream effects cannot be provided based on these studies. Further research is needed to explore these aspects.
Q2: Which other triterpenes were found alongside 2α,3α-Dihydroxyolean-12-en-28-oic acid in Potentilla chinesis?
A2: The research by Xu et al. [] identified a total of fifteen triterpenes in Potentilla chinesis, including 2α,3α-Dihydroxyolean-12-en-28-oic acid. Some of the notable examples include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)












